

Technical Characterization Guide: 1-[Chloro(phenyl)acetyl]-2-methylindoline[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-[Chloro(phenyl)acetyl]-2-methylindoline
CAS No.: 1094224-38-0
Cat. No.: B1390939

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Executive Summary & Compound Profile

Compound Name: **1-[Chloro(phenyl)acetyl]-2-methylindoline** Molecular Formula: C

H

CINO Molecular Weight: 285.77 g/mol Key Functional Groups: Indoline (dihydroindole) core, -Chloroamide, Chiral centers (C2, C

).[1][2]

Senior Scientist Insight: This molecule presents a unique analytical challenge due to the presence of two stereocenters (the C2 position on the indoline ring and the

-position of the acetyl chain).[1] Consequently, the synthesized product typically exists as a mixture of two diastereomeric pairs (RR/SS and RS/SR).[1] High-resolution NMR will often display signal doubling.[1] Furthermore, restricted rotation around the Amide N-C(O) bond may cause line broadening at room temperature.[1]

Spectroscopic Atlas (Reference Data)

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃

(Deuterated Chloroform) Frequency: 500 MHz Internal Standard: TMS (

0.00)[1]

Position	Shift (ppm)	Multiplicity	Integration	Assignment / Structural Logic
Indoline-CH	1.35 – 1.45	Doublet (Hz)	3H	Methyl group at C2.[1] Signal may appear as two doublets due to diastereomers. [1]
Indoline-H3	2.65 – 3.40	Multiplet	2H	Diastereotopic methylene protons at C3.[1]
Indoline-H2	4.60 – 4.90	Multiplet	1H	Methine proton at C2.[1] Deshielded by N-acylation.[1]
-CH	5.35 – 5.50	Singlet (or broad s)	1H	The chiral proton on the acetyl chain (-CHCl-Ph).[1]
Aromatic (Indoline)	6.95 – 7.25	Multiplet	3H	Protons H4, H5, H6 of the indoline ring.[1]
Aromatic (Phenyl)	7.30 – 7.55	Multiplet	5H	Phenyl ring protons from the acetyl side chain. [1]
Indoline-H7	8.15 – 8.25	Doublet (Hz)	1H	Proton H7.[1] Significantly downfield due to the anisotropic effect of the carbonyl group (characteristic of

N-acyl indolines).

[\[1\]](#)

“

Critical QC Check: The diagnostic signal is the H7 doublet > 8.0 ppm. If this signal is absent or shifted upfield to ~6.5 ppm, the N-acylation has failed or the amide bond has hydrolyzed.[\[1\]](#)

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment	Causality
1655 – 1675	(C=O) Amide	Strong stretching vibration. [1] Lower than typical amides due to conjugation with the indoline nitrogen lone pair. [1]
1590, 1480	(C=C) Aromatic	Skeletal vibrations of the indoline and phenyl rings. [1]
740 – 760	(C-Cl)	Characteristic alkyl halide stretch, often obscured by aromatic out-of-plane bends.
2900 – 2980	(C-H) Aliphatic	Methyl and methylene stretching. [1]

C. Mass Spectrometry (EI/ESI)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)[\[1\]](#)

- Parent Ion [M+H]

:

286.1 (dominant), 288.1 (approx. 33% intensity of base peak).[1]

◦ Note: The characteristic 3:1 Chlorine Isotope pattern (

Cl /

Cl) is the primary confirmation of the

-chloro moiety.[1]

• Key Fragments (EI):

◦ 250 (Loss of Cl).[1]

◦ 132 (2-methylindoline cation) – Indicates cleavage of the amide bond.[1]

◦ 125/127 (Chlorophenylacetyl cation) – Acylium ion fragment.[1]

Experimental Synthesis & Isolation Protocol

This protocol emphasizes the control of the exothermic reaction between the secondary amine and the acid chloride.[1]

Reagents

• 2-Methylindoline: 1.0 eq (Nucleophile)[1]

• -Chlorophenylacetyl chloride: 1.1 eq (Electrophile)

• Triethylamine (Et

N): 1.2 eq (Base scavenger for HCl)[1]

• Dichloromethane (DCM): Solvent (Anhydrous)[1]

Workflow

• Preparation: Dissolve 2-methylindoline (1.0 eq) and Et

N (1.2 eq) in anhydrous DCM under an inert atmosphere (N

or Ar). Cool the solution to 0°C using an ice bath.

- Addition: Add

-chlorophenylacetyl chloride (1.1 eq) dropwise over 30 minutes.

- Why? Rapid addition generates excessive heat, which can lead to elimination of HCl to form the

-phenyl-ketene or polymerization.[\[1\]](#)

- Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[\[1\]](#)

- Quench: Wash the reaction mixture sequentially with:

- 1M HCl (to remove unreacted indoline and Et

N).[\[1\]](#)

- Saturated NaHCO

(to neutralize excess acid).[\[1\]](#)

- Brine.[\[1\]](#)

- Isolation: Dry the organic layer over MgSO

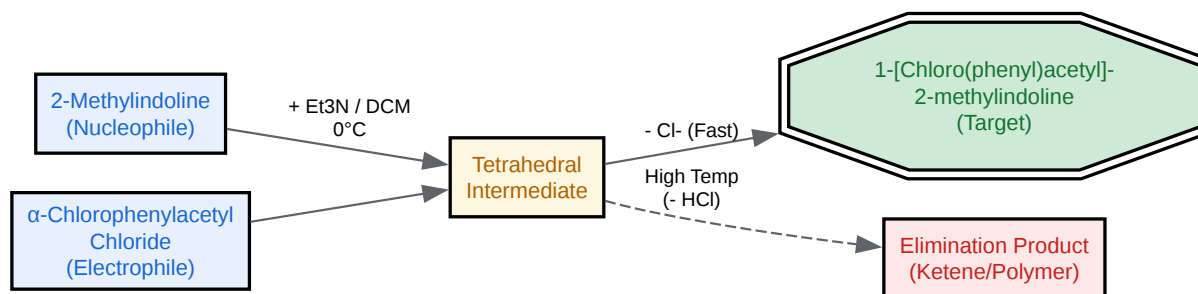
, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if diastereomeric separation is required.

Visualizations

Diagram 1: Synthesis & Mechanism Pathway

This diagram illustrates the nucleophilic acyl substitution and the potential side-reaction (HCl elimination).[\[1\]](#)

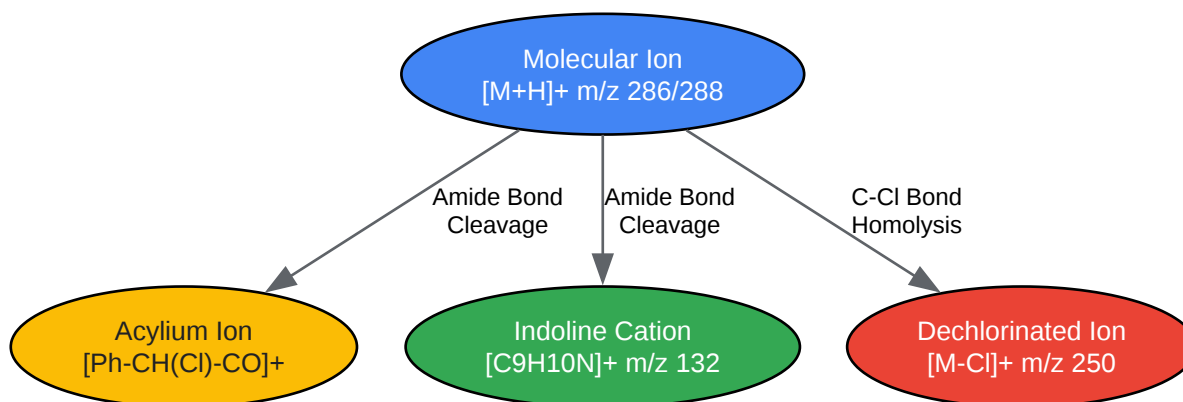


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Caption: Nucleophilic attack of 2-methylindoline on the acid chloride.[1] Temperature control prevents elimination side-reactions.[1]

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the cleavage points for structural confirmation.[1]



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Caption: Primary fragmentation pathways in ESI/EI Mass Spectrometry for structural validation.

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- To cite this document: BenchChem. [Technical Characterization Guide: 1-[Chloro(phenyl)acetyl]-2-methylindoline[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390939/docs#technical-characterization-guide-1-chloro-phenyl-acetyl-2-methylindoline-1>]

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